Rose Bengal (sodium)

Description

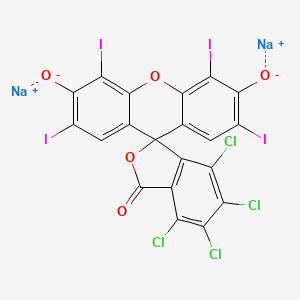

Rose Bengal sodium (C₂₀H₂Cl₄I₄Na₂O₅, MW 1017.6 g/mol) is a halogenated xanthene dye first synthesized in 1882 . It is widely used in medical diagnostics, particularly for assessing ocular surface damage in dry eye syndrome and herpes keratitis via the Rose Bengal test (RBT) . Beyond diagnostics, it serves as a photosensitizer in photodynamic therapy (PDT) and antimicrobial applications due to its ability to generate reactive oxygen species (ROS) under light activation . Its high iodine content and amphiphilic nature enable unique interactions with biological membranes and proteins, though it exhibits moderate cytotoxicity compared to derivatives .

Properties

Molecular Formula |

C20H2Cl4I4Na2O5 |

|---|---|

Molecular Weight |

1017.6 g/mol |

IUPAC Name |

disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 |

InChI Key |

KCQREHTWEUECQT-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal (sodium) is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:

Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the molecule.

Chlorination: The iodinated fluorescein is then treated with chlorine to introduce chlorine atoms into the molecule.

Industrial Production Methods

In industrial settings, the production of Rose Bengal (sodium) involves large-scale iodination and chlorination reactions under controlled conditions. The reaction mixture is typically heated to facilitate the incorporation of iodine and chlorine atoms into the fluorescein molecule. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Rose Bengal (sodium) undergoes various chemical reactions, including:

Oxidation: It can act as a photosensitizer, generating singlet oxygen when exposed to light.

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: The halogen atoms in Rose Bengal (sodium) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Light and oxygen are the primary reagents for the photosensitization reaction.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Singlet oxygen and other reactive oxygen species.

Reduction: Leuco Rose Bengal.

Substitution: Various substituted derivatives of Rose Bengal.

Scientific Research Applications

Rose Bengal (sodium) has a wide range of applications in scientific research:

Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.

Biology: It is used to stain dead and degenerating cells, making it useful in cell viability assays.

Medicine: It is used in ophthalmology to diagnose damage to the conjunctiva and cornea. It is also being investigated as a potential treatment for cancer and skin conditions.

Industry: It is used in microbiology to inhibit bacterial growth and to stain yeast and mold colonies.

Mechanism of Action

The mechanism of action of Rose Bengal (sodium) involves its ability to generate singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cells, leading to cell death. In cancer treatment, Rose Bengal (sodium) is injected directly into tumors, where it generates singlet oxygen to kill cancer cells. The compound also has a direct cytotoxic effect on microorganisms and cancer cells .

Comparison with Similar Compounds

Chlorin e6 (Ce6) and Neutral Red (NR)

Structural and Functional Context :

- Ce6 : A chlorophyll-derived porphyrin with a molecular weight of ~596.68 g/mol.

- NR : A phenazine dye (C₁₅H₁₇ClN₄, MW 288.78 g/mol) used in histology and PDT.

Key Findings :

- ROS Efficiency: Ce6 generates 3–5× higher ROS than Rose Bengal under equivalent light conditions, making it superior for tumor suppression and immunogenic cell death (ICD) induction .

- ICD and Immune Response : Ce6-treated tumors show 40–50% higher CD8+ T-cell infiltration compared to Rose Bengal .

- Cytotoxicity : Neutral Red exhibits lower dark toxicity but reduced ROS output compared to Rose Bengal .

| Parameter | Rose Bengal | Chlorin e6 | Neutral Red |

|---|---|---|---|

| ROS Generation (Relative) | 1.0× | 3–5× | 0.5× |

| ICD Induction Efficiency | Moderate | High | Low |

| Tumor CD8+ T-Cell Increase | 20–30% | 60–70% | N/A |

Fluorescein Disodium and Rhodamine 101

Structural and Functional Context :

- Fluorescein Disodium (C₂₀H₁₀Na₂O₅, MW 376.27 g/mol): A hydrophilic dye for ocular surface staining.

- Rhodamine 101 (C₂₈H₃₁N₂O₃, MW 443.56 g/mol): A lipophilic dye with strong fluorescence.

Key Findings :

- Ocular Staining : Fluorescein is less specific than Rose Bengal for detecting devitalized cells, as it stains both healthy and damaged epithelia .

- Biochemical Activity : Rose Bengal shows 2× higher DNA binding affinity and antimicrobial activity than Fluorescein and Rhodamine 101 but exhibits 30–40% greater cytotoxicity .

- Diagnostic Utility: Rose Bengal staining correlates strongly with mucin glycosylation alterations in dry eye, while Fluorescein lacks this specificity .

| Parameter | Rose Bengal | Fluorescein | Rhodamine 101 |

|---|---|---|---|

| DNA Binding Affinity | High | Moderate | Low |

| Antimicrobial MIC (μg/mL) | 10–20 | >50 | >50 |

| Cytotoxicity (Cell Viability) | 60–70% | 85–90% | 80–85% |

Talaporfin Sodium

Structural Context: A clinically used chlorin-based photosensitizer (mono-L-aspartyl chlorin e6, MW ~799.7 g/mol).

Key Findings :

- ROS Generation : Rose Bengal produces 1.5–2× more ROS than Talaporfin under UV light, but Talaporfin has better tissue penetration due to longer excitation wavelengths .

- Clinical Use : Talaporfin is FDA-approved for PDT in glioma and lung cancer, whereas Rose Bengal remains investigational .

| Parameter | Rose Bengal | Talaporfin Sodium |

|---|---|---|

| ROS Generation (Relative) | 1.5–2× | 1.0× |

| FDA Approval | No | Yes |

| Tissue Penetration Depth | Shallow | Deep |

Antimicrobial Conjugates

Example: Sericin-(NH-RB)ₙ and Pullulan-(NH-RB)ₙ (nanoparticles with covalently linked Rose Bengal).

Biological Activity

Rose Bengal sodium (RB) is a synthetic dye and photosensitizer that has garnered attention for its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article explores the biological activity of Rose Bengal sodium, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Rose Bengal sodium is a water-soluble xanthene dye with the chemical formula and a molecular weight of approximately 1017.636 g/mol. Its structure includes multiple halogen substituents that contribute to its photodynamic properties.

The biological activity of Rose Bengal sodium primarily involves its role as a photosensitizer . Upon exposure to visible light, it generates reactive oxygen species (ROS), such as singlet oxygen (), hydroxyl radicals (), and hydrogen peroxide (). These ROS are responsible for damaging cellular components in microorganisms and cancer cells, leading to cell death. The mechanism can be categorized into two types:

- Type I Mechanism : Involves electron transfer leading to the formation of radicals.

- Type II Mechanism : Involves energy transfer resulting in the generation of singlet oxygen.

Antibacterial Activity

Recent studies have demonstrated that Rose Bengal sodium exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings

- Efficacy Against Bacteria : A study reported that high-purity formulations of Rose Bengal sodium effectively killed various strains of bacteria, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through colony-forming unit (CFU) assays, showing potent activity at low concentrations .

- Mechanism of Action : The antibacterial activity is enhanced under illumination, as light activation promotes the generation of ROS that disrupt bacterial membranes and metabolic processes .

- Case Study : In an experimental setup using Rose Bengal entrapped in silica matrices, the compound showed high antibacterial activity when exposed to white light, effectively reducing bacterial viability in contaminated environments .

Antifungal and Anticancer Properties

Rose Bengal sodium also exhibits antifungal activity against various fungal pathogens and has been investigated for its anticancer potential.

Antifungal Activity

Research indicates that Rose Bengal can inhibit the growth of fungi by similar mechanisms involving ROS generation upon light activation .

Anticancer Applications

- Direct Cytotoxicity : Studies have shown that RB can induce cell death in cancer cells through direct cytotoxic effects. This has led to investigations into its use as an injectable formulation for treating melanoma and other cancers .

- Clinical Trials : The formulation known as PV-10 is currently under investigation for its efficacy in treating melanoma and other skin conditions .

Summary Table of Biological Activities

Q & A

Basic: What are the standard protocols for purifying Rose Bengal sodium to ensure high purity for experimental use?

Answer: Purification involves dissolving 8 g of commercial material in 200 mL water, adjusting pH to 10–11, and precipitating with acetone and dilute HCl to pH 4.0. Recrystallization is repeated three times, followed by drying at 110°C for 12 hours. Chromatographic purity is verified via paper chromatography using alcohol-ammonia solvent mixtures, ensuring no extraneous spots .

Advanced: How can researchers optimize the purification process to minimize dimer formation or impurities?

Answer: Optimize pH control during precipitation (pH 4.0) and solvent ratios (water:acetone = 1:1) to reduce dimerization. Monitor purity via UV-Vis spectroscopy at 540–560 nm and validate using HPLC with a C18 column. Impurities can be quantified via integration of chromatogram peaks .

Basic: What spectroscopic techniques characterize Rose Bengal sodium in solution?

Answer: UV-Vis spectroscopy (absorption peaks at 540–560 nm) and fluorescence spectroscopy (emission at 570–590 nm) are standard. Extinction coefficients (ε) vary by wavelength: ε = 88,500 M⁻¹cm⁻¹ at 540 nm in ethanol .

Advanced: How do pH and solvent polarity influence its absorption/emission spectra?

Answer: In polar solvents (e.g., water), aggregation reduces fluorescence intensity. At pH > 8, deprotonation shifts absorption to 560 nm. Use time-resolved fluorescence to distinguish monomeric vs. aggregated states .

Basic: What storage conditions maintain Rose Bengal sodium’s stability?

Answer: Store in amber bottles at 2–8°C to prevent photodegradation. Prepare fresh solutions monthly; avoid exposure to strong acids/bases or direct light .

Advanced: How to analyze Rose Bengal sodium’s interaction with polymeric hosts?

Answer: Compare absorption/emission spectra of free vs. polymer-hosted dye. Hypsochromic shifts in absorption (e.g., 550 nm → 530 nm) indicate host-guest interactions. Use fluorescence quenching assays to quantify binding constants .

Basic: How to document experimental procedures for reproducibility?

Answer: Report detailed synthesis steps, solvent systems, and instrument parameters (e.g., spectrometer slit widths). Deposit raw data in repositories like Zenodo and cite in Supplementary Information .

Advanced: What statistical methods resolve contradictory photodynamic efficiency data?

Answer: Apply multivariate regression to control variables (e.g., light dose, concentration). Use bootstrapping to assess uncertainty in singlet oxygen quantum yield measurements .

Basic: What parameters are critical for in vitro photodynamic studies?

Answer: Control light dose (J/cm²), dye concentration (µM), and incubation time. Validate cell viability via MTT assays and include dark controls to exclude cytotoxicity .

Advanced: How to study ultra-fast photophysical processes?

Answer: Use time-correlated single-photon counting (TCSPC) for nanosecond decays or femtosecond transient absorption spectroscopy for picosecond-scale exciton dynamics .

Basic: What safety precautions are required for handling?

Answer: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; wash exposed skin with water. Dispose of waste via certified hazardous waste protocols .

Advanced: How does polymer encapsulation alter photophysical properties?

Answer: Encapsulation in hyperbranched polyglycerols reduces aggregation, enhancing fluorescence intensity (e.g., 1.5× increase in quantum yield). Characterize via dynamic light scattering (DLS) for host size .

Basic: Ethical considerations for animal studies with Rose Bengal sodium?

Answer: Follow ARRIVE guidelines: justify sample sizes, minimize distress, and obtain ethics committee approval. Report adverse events in publications .

Advanced: How to validate chromatographic purity of in-house vs. commercial batches?

Answer: Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase). Quantify impurities via peak area analysis and cross-validate with mass spectrometry .

Basic: How to cite spectral data in publications?

Answer: Report λmax, ε, and solvent conditions. Reference original datasets (e.g., DOI from Figshare) and include instrument calibration details in Supplementary Information .

Advanced: Computational models for solvatochromic behavior prediction?

Answer: Use density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvent effects. Validate against experimental Stokes shifts in ethanol/water mixtures .

Basic: Differences in microbiological vs. photodynamic therapy applications?

Answer: In microbiology, it’s used as a selective agent in agar (0.1% w/v). In photodynamic therapy, optimize concentrations (5–20 µM) and light activation (green LED, 525 nm) .

Advanced: Multi-parametric analysis in heterogeneous systems?

Answer: Combine UV-Vis, fluorescence lifetime imaging (FLIM), and dynamic light scattering (DLS) to correlate dye aggregation state (monomer vs. dimer) with ROS generation efficiency .

Basic: Best practices for stock solution preparation?

Answer: Dissolve in deionized water (1 mg/mL), filter through 0.22 µm membranes. Verify concentration via absorbance at 540 nm (ε = 88,500 M⁻¹cm⁻¹) and store aliquots at -20°C .

Advanced: Essential controls for ROS generation studies?

Answer: Include radical scavengers (e.g., sodium azide for singlet oxygen), dark controls, and light dose calibration via radiometry. Use electron paramagnetic resonance (EPR) with TEMP traps for ROS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.